![molecular formula C17H18N2O2 B12497148 2-(4-{(E)-[(2-ethylphenyl)imino]methyl}phenoxy)acetamide](/img/structure/B12497148.png)
2-(4-{(E)-[(2-ethylphenyl)imino]methyl}phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{(E)-[(2-ethylphenyl)imino]methyl}phenoxy)acetamide is an organic compound with the molecular formula C17H20N2O2 It is known for its unique structure, which includes an imine group and a phenoxyacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{(E)-[(2-ethylphenyl)imino]methyl}phenoxy)acetamide typically involves the reaction of 4-aminophenol with 2-ethylbenzaldehyde to form an imine intermediate. This intermediate is then reacted with chloroacetic acid to yield the final product. The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to obtain high-purity this compound .
化学反応の分析
Types of Reactions
2-(4-{(E)-[(2-ethylphenyl)imino]methyl}phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form a corresponding oxime or nitrile.
Reduction: The imine group can be reduced to form an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenoxyacetamides.
科学的研究の応用
2-(4-{(E)-[(2-ethylphenyl)imino]methyl}phenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
作用機序
The mechanism of action of 2-(4-{(E)-[(2-ethylphenyl)imino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the phenoxyacetamide moiety may interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity .
類似化合物との比較
Similar Compounds
2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol: Similar structure with a hydroxy group instead of an ethyl group.
2-(4-{[(2-ethylphenyl)amino]methyl}phenoxy)acetamide: Similar structure but with an amino group instead of an imine group.
Uniqueness
2-(4-{(E)-[(2-ethylphenyl)imino]methyl}phenoxy)acetamide is unique due to its specific combination of an imine group and a phenoxyacetamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
特性
分子式 |
C17H18N2O2 |
|---|---|
分子量 |
282.34 g/mol |
IUPAC名 |
2-[4-[(2-ethylphenyl)iminomethyl]phenoxy]acetamide |
InChI |
InChI=1S/C17H18N2O2/c1-2-14-5-3-4-6-16(14)19-11-13-7-9-15(10-8-13)21-12-17(18)20/h3-11H,2,12H2,1H3,(H2,18,20) |
InChIキー |
HABXJBIIGCMGGR-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1N=CC2=CC=C(C=C2)OCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


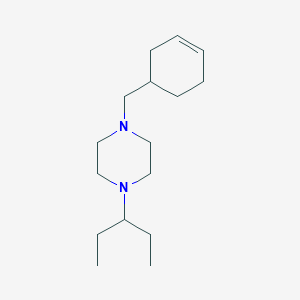
![N-(3,5-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12497080.png)
![4-(Hydroxymethyl)-5-(oxan-2-yloxy)-hexahydrocyclopenta[B]furan-2-one](/img/structure/B12497082.png)
![5-(methoxymethyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12497084.png)
![[2-oxo-2-[2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B12497106.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(2-methoxyethoxy)butanoic acid](/img/structure/B12497107.png)
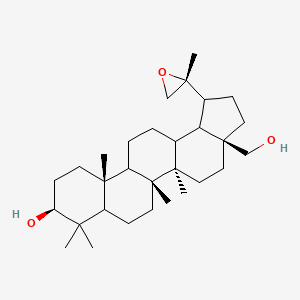
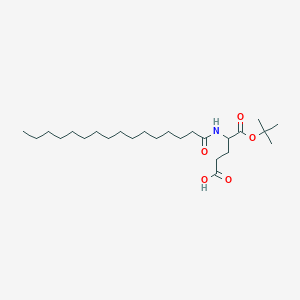
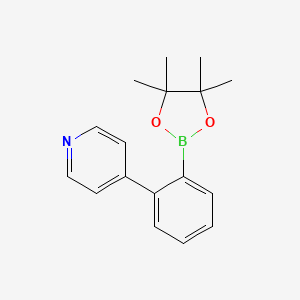
![N-[5-butyl-3-cyano-4-(4-methoxyphenyl)-6-pentylpyridin-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B12497124.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(2-methylphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12497133.png)
![N-(2,4-dimethylpentan-3-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12497138.png)
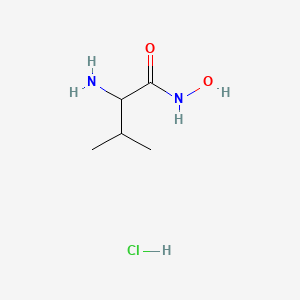
![2-{5-[(2,5-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide](/img/structure/B12497146.png)
